![molecular formula C18H18BrN3OS B2722773 N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide CAS No. 399001-94-6](/img/structure/B2722773.png)

N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

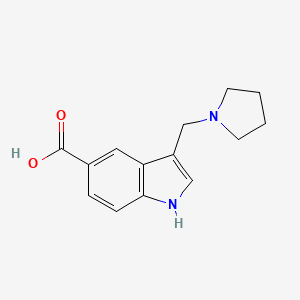

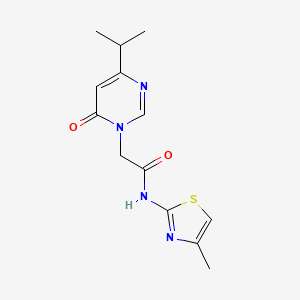

This compound is a complex organic molecule with several functional groups. It contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a diazocine ring (an eight-membered ring with two nitrogen atoms), and a carbothioamide group (a carbonyl group attached to a thioamide). The presence of a bromophenyl group indicates that there is a phenyl ring (a six-membered aromatic ring) with a bromine atom attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, and the diazocine ring could be formed via a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Halogenation of Diazocine Derivatives

Research by Didier and Sergeyev (2007) explored the bromination and iodination of 6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, a process that facilitates the synthesis of unsymmetrical analogs of Tröger's base. This work underscores the compound's utility in creating diverse organic molecules, which could be pivotal in synthesizing new chemical entities with potential pharmaceutical applications (Didier & Sergeyev, 2007).

Synthesis of Bromophenol Derivatives

Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors of the carbonic anhydrase enzyme. This research highlights the potential therapeutic applications of bromophenol derivatives in designing inhibitors for enzymes relevant to various diseases, suggesting that derivatives of the specified compound could serve similar roles in medicinal chemistry (Boztaş et al., 2015).

Synthesis of Pyrazole Derivatives

Hussain and Kaushik (2015) detailed the synthesis of several 1-carbothioamide-3,5-dimethyl-4-[(substituted phenyl) diazenyl] pyrazoles with noted anti-inflammatory and antimicrobial activities. This implies that the chemical frameworks related to the query compound could be explored for their pharmacological properties, especially in the development of new anti-inflammatory and antimicrobial agents (Hussain & Kaushik, 2015).

Antiproliferative Activity

Compounds structurally related to the specified chemical have been investigated for their antiproliferative activity against various cancer cell lines. These studies suggest potential applications in cancer research, where derivatives of the compound could be synthesized and evaluated as anticancer agents (Liszkiewicz, 2002).

Propiedades

IUPAC Name |

N-(3-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3OS/c19-14-3-1-4-15(8-14)20-18(24)21-9-12-7-13(11-21)16-5-2-6-17(23)22(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYZVNZSUONOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-phenylpropyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2722690.png)

![N-benzyl-6-[(4-nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2722691.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2722694.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2722695.png)

![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)

![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2722711.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B2722712.png)